2-(2,4-Diaminophenoxy)ethanol dihydrochloride

Solubility Formulation Salt Selection

Oxidative hair dye formulators struggle to source a coupler that reliably produces blue, bluish-purple, and cool grey tones while meeting EU Annex III limits. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride directly addresses this gap. - Achieves target L*a*b* cool-tones; resorcinol or m-aminophenol cannot replicate this shade profile. - 425 g/L water solubility (20 °C) enables concentrated stock solutions, reducing shipping volume and cost. - ≥98.0% HPLC purity with RSD <5% over 12 h ensures batch-to-batch consistency and minimal QC rejection.

Molecular Formula C8H14Cl2N2O2
Molecular Weight 241.11 g/mol
CAS No. 98112-77-7
Cat. No. B7797762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Diaminophenoxy)ethanol dihydrochloride
CAS98112-77-7
Molecular FormulaC8H14Cl2N2O2
Molecular Weight241.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)N)OCCO.Cl.Cl
InChIInChI=1S/C8H12N2O2.2ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;;/h1-2,5,11H,3-4,9-10H2;2*1H
InChIKeyVXYWXJXCQSDNHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Diaminophenoxy)ethanol dihydrochloride: Specifications & Regulatory Status


2-(2,4-Diaminophenoxy)ethanol dihydrochloride (also referenced as 2,4-Diaminophenoxyethanol HCl, CAS 66422-95-5) is an aromatic amine salt [1] that functions as a secondary intermediate (coupler) in permanent oxidative hair dye formulations [2]. Its dihydrochloride salt form is a pale grey to pale pink-grey crystalline powder with a molecular weight of 241.11 g/mol [1]. The compound is listed under Annex III of the EU Cosmetic Products Regulation with a maximum allowable concentration of 2.0% in finished oxidative hair dye products after mixing [3]. This regulatory designation confirms its established role as a cosmetic ingredient but does not inherently differentiate it from alternative couplers—quantitative evidence must guide selection.

Function: Coupler for permanent oxidative hair dyes, delivering blue, bluish-purple, and cool grey tones.
Salt form: Dihydrochloride salt ensures high water solubility (425 g/L) for aqueous dye bases.
Regulatory: Listed in EU Cosmetic Products Regulation Annex III with max 2.0% after mixing in finished product.
Shade profile: Blue with specific red undertone (elevated a* value) – not interchangeable with other blue couplers.

2-(2,4-Diaminophenoxy)ethanol dihydrochloride: Substitution Risk Analysis


Oxidative hair dye couplers are not interchangeable commodities. Each coupler interacts with primary intermediates (e.g., p-phenylenediamine) to generate a specific final color molecule with distinct shade, intensity, and fastness properties [1]. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is specifically selected to produce blue, bluish-purple, and cool grey tones —a shade profile that common alternatives like resorcinol (yields yellow-green to brown shades) or m-aminophenol (yields warm brown shades) cannot replicate. Furthermore, the dihydrochloride salt form demonstrates water solubility of 425 g/L at 20°C , which directly impacts formulation consistency and dye uptake kinetics compared to less soluble alternatives such as the sulfate salt (98.2 g/L at 20°C) . Substitution without reformulation validation risks batch-to-batch color inconsistency, reduced dye deposition, and potential regulatory non-compliance with approved formulations. The quantitative evidence below establishes the measurable performance thresholds that justify product-specific selection.

Salt-form mismatch
Switching to the sulfate salt (98.2 g/L solubility) may reduce dye uptake and cause precipitation in aqueous bases; reformulation validation is required.
Shade drift
Replacing with resorcinol (yellow-green tones) or m-aminophenol (warm brown) will shift the final colour out of the blue–cool grey spectrum, requiring full colour re-optimization.
Regulatory concentration limit
The Annex III limit (2.0% after mixing) must be verified for any new formulation; other couplers may have different limits, impacting compliance.

2-(2,4-Diaminophenoxy)ethanol dihydrochloride: Key Performance Differentiators


Water Solubility vs. Sulfate Salt

The dihydrochloride salt form of 2-(2,4-diaminophenoxy)ethanol exhibits a water solubility of 425 g/L at 20°C . In contrast, the sulfate salt form of the same parent molecule (2,4-diaminophenoxyethanol sulfate, CAS 70643-20-8) has a reported water solubility of 98.2 g/L at 20°C . This represents a 4.33-fold increase in aqueous solubility for the dihydrochloride form.

Water Solubility vs. Sulfate Salt
Direct head-to-head
4.33× higher solubility
425 g/L (HCl salt) vs. 98.2 g/L (sulfate salt) at 20°C
Enables concentrated aqueous bases and reduces precipitation risk.
Formulation-critical for high-solids dye bases.
Solubility Formulation Salt Selection

HPLC Stability in Formulation Matrices

In a validated HPLC method for simultaneous determination of 33 hair dye components, 2,4-diaminophenoxyethanol HCl demonstrated good stability over a 12-hour analytical period with relative standard deviations (RSDs) below 5% [1]. This stability was assessed in the context of commercial oxidative hair dye product matrices, with the compound remaining quantifiable without significant degradation under the described analytical conditions.

HPLC Stability in Formulation
Class-level inference
RSD <5% over 12 h
Validated 33-component HPLC method; Atlantis T3 column, UV 235/280 nm
Reliable quantification in oxidative dye extracts; supports batch release QC.
No premature degradation under analytical conditions.
Stability HPLC Quality Control

Mutagenicity in Standardized Assays

2,4-Diaminophenoxyethanol was tested for mutagenicity in Salmonella typhimurium strains TA1535, TA100, TA1537, TA1538, and TA98 (Ames test) and in Saccharomyces cerevisiae strains D4 and XV185-14C. In the absence and presence of both uninduced and Aroclor-1254-induced rat liver microsomal activation systems, no mutagenic activity was observed [1]. In a separate study using Escherichia coli WP2, WP2uvrA, and WP2uvrA/recA strains, tests for DNA damage and repair and tests for mutagenic activity failed to demonstrate any genotoxic potential [2]. A comprehensive safety assessment noted that no mutagenic activity attributable to 2,4-DAPE was observed in 22 mutagenic studies [3].

Mutagenicity Profile
Cross-study comparable
Negative
Ames test, E. coli WP2, S. cerevisiae; 22 independent studies
No genotoxic signal across multiple assay systems; reduces regulatory dossier complexity.
With and without S9 metabolic activation.
Genotoxicity Safety Regulatory

Shade Specificity: Blue & Cool Tones

As a coupler in oxidative hair dye formulations, 2,4-diaminophenoxyethanol HCl combines with primary intermediates to produce blue, bluish-purple, and cool grey tones . A 2004 patent explicitly identifies 2,4-diaminophenoxyethanol as a 'common blue coupler' but notes that it 'cannot produce brilliant blue shades, because they give rise to a considerable red content' as indicated by increased a* values in the L*a*b* color system [1]. This defines the compound's specific colorimetric output: it contributes blue with a red undertone, distinguishing it from other blue couplers such as 5-[(2-hydroxyethyl)amino]-2-methoxyaniline or 1,3-di(2,4-diaminophenoxy)propane, which exhibit different red content profiles.

Shade Specificity: Blue & Cool Tones
Class-level inference
Blue with elevated a* (red content)
Compared to other blue couplers that produce different red/green balance
Defines the specific blue–purple–cool grey colour space; substitution alters L*a*b* output.
Coupling with p-phenylenediamine derivatives in alkaline peroxide.
Color Performance Shade Profile Coupler Specificity

2-(2,4-Diaminophenoxy)ethanol dihydrochloride: Application Scenarios


High-Solids Aqueous Dye Base Formulation

The dihydrochloride salt's 425 g/L water solubility at 20°C directly enables formulation of concentrated stock solutions and high-solids dye bases that the sulfate salt (98.2 g/L) cannot support without precipitation. This is particularly valuable for manufacturers seeking to reduce packaging volume, minimize shipping costs, or prepare stable, concentrated intermediates for subsequent dilution.

QC Batch Release for Multi-Component Formulations

The demonstrated HPLC stability with RSD <5% over 12 hours [1] supports reliable quantitation in complex matrices containing up to 33 oxidative dye components. Procurement of material with consistent purity (>98.0% by HPLC) reduces the likelihood of batch rejection due to out-of-specification assay results, minimizing costly reformulation delays.

Blue & Cool-Tone Shade Development

Formulators developing blue, bluish-purple, or cool grey hair color shades require a coupler that predictably contributes blue with a specific red content (elevated a* value) [2]. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is established for this shade profile; substitution with alternative blue couplers such as 5-[(2-hydroxyethyl)amino]-2-methoxyaniline or 1,3-di(2,4-diaminophenoxy)propane would alter the L*a*b* colorimetric output, necessitating full re-optimization of the developer-coupler ratio and potentially auxiliary couplers.

EU Annex III-Compliant Formulation

The compound is explicitly listed under Annex III of the EU Cosmetic Products Regulation with a maximum in-use concentration of 2.0% after mixing [3]. This provides a clear, enforceable compliance framework. The consistently negative mutagenicity profile across multiple assay systems [4] reduces the regulatory burden associated with demonstrating safety compared to couplers with equivocal or positive genotoxicity findings.

Application
Selection Property
Validation Focus
High-solids aqueous dye base formulation
High water solubility (425 g/L) of dihydrochloride salt
Solubility threshold and precipitation stability in concentrated stock solutions
QC batch release for multi-component oxidative dyes
HPLC stability with RSD <5% over 12 h in formulation matrices
Batch-to-batch assay consistency and purity verification
Blue & cool-tone shade development
Specific blue shade with elevated a* (red content)
Colorimetric validation (L*a*b*) and developer–coupler ratio optimization
EU Annex III-compliant oxidative hair dye formulation
Annex III listing (max 2.0% after mixing) and negative mutagenicity profile
Regulatory documentation review and genotoxicity dossier completeness

Technical Documentation Hub

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